4-Pyrimidinecarboxylic acid, 2,6-dimercapto-5-methyl-
Overview
Description
4-Pyrimidinecarboxylic acid, 2,6-dimercapto-5-methyl- is a heterocyclic compound with a pyrimidine ring structure. This compound is characterized by the presence of carboxylic acid and mercapto groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylic acid, 2,6-dimercapto-5-methyl- typically involves the reaction of appropriate pyrimidine derivatives with thiol-containing reagents under controlled conditions. One common method includes the use of a pyrimidine precursor, which undergoes substitution reactions to introduce the mercapto groups at the desired positions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarboxylic acid, 2,6-dimercapto-5-methyl- undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the carboxylic acid group.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto groups results in disulfide derivatives, while reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
4-Pyrimidinecarboxylic acid, 2,6-dimercapto-5-methyl- is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxylic acid, 2,6-dimercapto-5-methyl- involves its interaction with molecular targets such as enzymes or receptors. The mercapto groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidinecarboxylic acid: Lacks the mercapto groups, resulting in different reactivity and applications.
2,6-Dimercapto-4-pyrimidinecarboxylic acid: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness
4-Pyrimidinecarboxylic acid, 2,6-dimercapto-5-methyl- is unique due to the specific positioning of the mercapto groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-methyl-2,4-bis(sulfanylidene)-1H-pyrimidine-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S2/c1-2-3(5(9)10)7-6(12)8-4(2)11/h1H3,(H,9,10)(H2,7,8,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVVZBPMZIICFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)NC1=S)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224915 | |
Record name | 4-Pyrimidinecarboxylic acid, 2,6-dimercapto-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74039-18-2 | |
Record name | 1,2,3,6-Tetrahydro-5-methyl-2,6-dithioxo-4-pyrimidinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074039182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC98534 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyrimidinecarboxylic acid, 2,6-dimercapto-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-TETRAHYDRO-5-METHYL-2,6-DITHIOXO-4-PYRIMIDINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7PYJ6P1OI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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